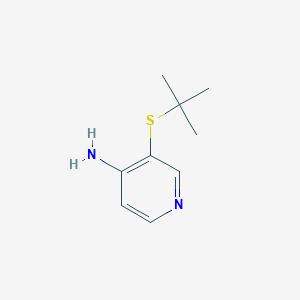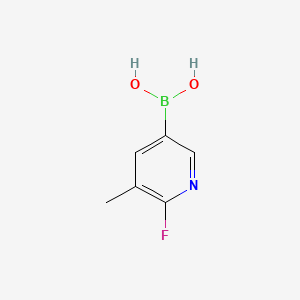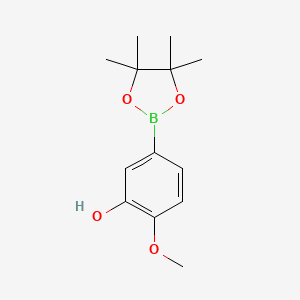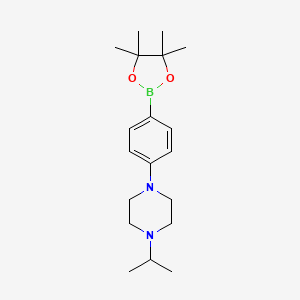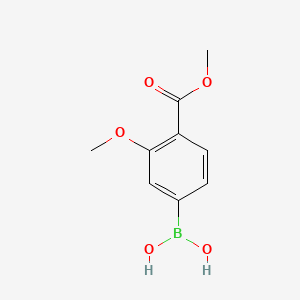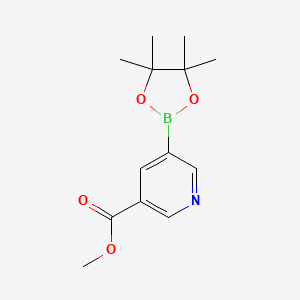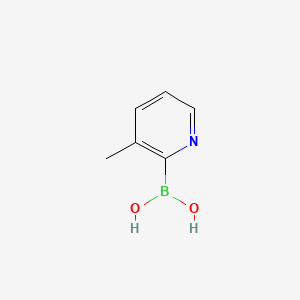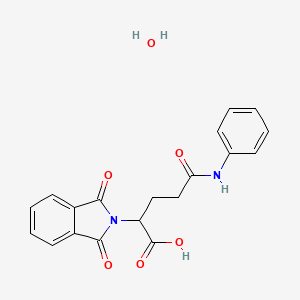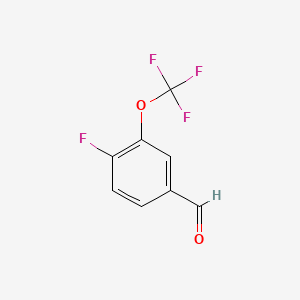
4-Fluor-3-(Trifluormethoxy)benzaldehyd
Übersicht
Beschreibung
4-Fluoro-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4F4O2. It is a colorless to pale yellow liquid that is used in various chemical syntheses. The compound is known for its unique combination of fluorine atoms, which impart distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(trifluoromethoxy)benzaldehyde is utilized in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique electronic properties.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Safety and Hazards
“4-Fluoro-3-(trifluoromethoxy)benzaldehyde” is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s harmful if swallowed and hazardous to the aquatic environment with long-lasting effects . Safety measures include avoiding ingestion, skin and eye contact, and inhalation of dust/fume/gas/mist/vapors/spray .
Biochemische Analyse
Biochemical Properties
4-Fluoro-3-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is used in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline . The compound’s fluorine atoms contribute to its reactivity, making it a valuable intermediate in organic synthesis.
Molecular Mechanism
The molecular mechanism of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression and cellular function. The presence of fluorine atoms enhances the compound’s ability to form stable interactions with target biomolecules, making it a potent modulator of biochemical pathways .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Transport and Distribution
The transport and distribution of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and efficacy in biochemical reactions, making it an important factor in drug development and therapeutic applications .
Vorbereitungsmethoden
The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethoxy reagents under controlled conditions. One common method includes the use of trifluoromethoxy anion sources in the presence of a base to introduce the trifluoromethoxy group onto the benzaldehyde ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Fluoro-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include 4-fluoro-3-(trifluoromethoxy)benzoic acid, 4-fluoro-3-(trifluoromethoxy)benzyl alcohol, and various substituted derivatives.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and electrostatic interactions, which can influence the activity of enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-3-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzaldehyde: Lacks the fluorine atom at the 4-position, resulting in different reactivity and properties.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in chemical behavior.
4-Fluorobenzaldehyde: Lacks the trifluoromethoxy group, which significantly alters its chemical properties and applications. The uniqueness of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde lies in its combination of fluorine atoms and trifluoromethoxy group, which imparts distinct electronic and steric effects, making it valuable in various chemical syntheses and applications.
Eigenschaften
IUPAC Name |
4-fluoro-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOFJJTXLIWONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590685 | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-48-6 | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86256-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





